molecular formula C7H9NaO2 B8544743 Sodium 2-oxocyclohexylidenemethanolate

Sodium 2-oxocyclohexylidenemethanolate

Cat. No.: B8544743
M. Wt: 148.13 g/mol
InChI Key: KUDIADBKFNARIF-UHFFFAOYSA-M
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Description

Sodium 2-oxocyclohexylidenemethanolate is a useful research compound. Its molecular formula is C7H9NaO2 and its molecular weight is 148.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9NaO2

Molecular Weight

148.13 g/mol

IUPAC Name

sodium;(2-oxocyclohexylidene)methanolate

InChI

InChI=1S/C7H10O2.Na/c8-5-6-3-1-2-4-7(6)9;/h5,8H,1-4H2;/q;+1/p-1

InChI Key

KUDIADBKFNARIF-UHFFFAOYSA-M

Canonical SMILES

C1CCC(=O)C(=C[O-])C1.[Na+]

Origin of Product

United States

Preparation Methods

Procedure:

  • Substrate Preparation : Cyclohexanone (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL).

  • Deprotonation : Sodium hydride (12 mmol, 60% dispersion in oil) is added portionwise under nitrogen at 0°C.

  • Reaction : The mixture is stirred at room temperature for 4–6 hours until complete enolate formation.

  • Isolation : The solvent is removed under reduced pressure, and the residue is washed with hexane to yield the sodium enolate as a pale yellow solid.

Key Data :

ParameterValueSource
Yield75–85%
Reaction Time4–6 hours
SolventTHF
BaseNaH

Condensation Reactions Involving Cyclohexanone and Formaldehyde

A tandem Knoevenagel-Michael addition between cyclohexanone and formaldehyde under basic conditions generates the cyclohexylidene backbone, followed by in situ salt formation with sodium hydroxide.

Procedure:

  • Reaction Setup : Cyclohexanone (10 mmol) and paraformaldehyde (12 mmol) are combined in methanol (30 mL).

  • Base Addition : Sodium hydroxide (15 mmol) is added, and the mixture is refluxed for 8–12 hours.

  • Workup : The solvent is evaporated, and the crude product is recrystallized from ethanol to isolate the sodium salt.

Key Data :

ParameterValueSource
Yield68–72%
Reaction Time8–12 hours
TemperatureReflux (65–70°C)

Hydrolysis of Cyclohexylidene Acetate Esters

This compound can be synthesized via saponification of cyclohexylidene acetate esters using sodium hydroxide. This method is advantageous for substrates sensitive to strong bases.

Procedure:

  • Ester Hydrolysis : Cyclohexylidene acetate (10 mmol) is stirred with aqueous NaOH (2 M, 20 mL) in methanol (30 mL) at 50°C for 3 hours.

  • Neutralization : The mixture is acidified with HCl (1 M) to pH 2–3, precipitating the carboxylic acid intermediate.

  • Salt Formation : The acid is treated with sodium bicarbonate (12 mmol) in water, and the solution is lyophilized to obtain the sodium salt.

Key Data :

ParameterValueSource
Yield80–88%
Reaction Time3 hours
Solvent SystemMethanol/Water

Direct Synthesis from 2-Oxocyclohexylidenemethanol

The sodium salt is prepared by neutralizing 2-oxocyclohexylidenemethanol with sodium hydroxide in a polar solvent.

Procedure:

  • Neutralization : 2-Oxocyclohexylidenemethanol (10 mmol) is dissolved in ethanol (20 mL).

  • Base Addition : Aqueous NaOH (1.1 equiv) is added dropwise at 0°C.

  • Crystallization : The mixture is stirred for 1 hour, and the product is filtered and dried under vacuum.

Key Data :

ParameterValueSource
Yield90–95%
Purity>98% (by NMR)
SolventEthanol

Catalytic Hydrogenation Followed by Enolate Formation

A patent-derived method involves hydrogenating a nitrocyclohexane derivative to form an intermediate amine, which is subsequently deprotonated to yield the sodium enolate.

Procedure:

  • Hydrogenation : 2-Nitrocyclohexylidenemethanol (10 mmol) is hydrogenated over Pd/C (10% wt) in methanol at 50 psi H₂ for 6 hours.

  • Deprotonation : The resulting amine is treated with NaOMe (12 mmol) in THF, stirred for 4 hours, and isolated via filtration.

Key Data :

ParameterValueSource
Yield70–75%
CatalystPd/C
Pressure50 psi H₂

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Base-Mediated EnolateHigh purity, short reaction timeRequires anhydrous conditions75–85%
CondensationScalable, uses inexpensive reagentsLong reaction time, moderate yields68–72%
Ester HydrolysisMild conditions, high yieldsMultiple steps80–88%
Direct NeutralizationSimple, high yieldRequires pre-synthesized alcohol90–95%
Catalytic HydrogenationCompatible with sensitive substratesRequires high-pressure equipment70–75%

Q & A

Q. Methodological Guidelines :

  • Literature Reviews : Prioritize peer-reviewed journals indexed in PubMed/Embase, avoiding non-academic platforms like Vedantu .
  • Data Presentation : Use tables/figures sparingly to highlight trends (e.g., kinetic plots) and ensure reproducibility by detailing equipment models (e.g., Bruker AVANCE III HD NMR) .
  • Ethical Reporting : Disclose conflicts of interest and raw data repositories (e.g., Zenodo) to enhance transparency .

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